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molecular formula C14H13F3N2O2 B3039404 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1035224-53-3

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B3039404
M. Wt: 298.26 g/mol
InChI Key: MUZVVDZDMRMPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125993B2

Procedure details

Ethyl pyrazole-4-carboxylate is reacted with 1-(bromomethyl)-3-(trifluoromethyl)benzene in acetone in the presence of potassium carbonate. The product, ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole-4-carboxylate, is then hydrolyzed with potassium hydroxide in methanol, to provide 1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole-4-carboxylic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=C(C(OCC)=[O:7])C=N1.BrCC1C=CC=C(C(F)(F)F)C=1.C(=O)([O-])[O-].[K+:27].[K+].[F:29][C:30]([F:49])([F:48])[C:31]1[CH:32]=[C:33]([CH2:37][N:38]2[CH:42]=[C:41]([C:43]([O:45]CC)=[O:44])[CH:40]=[N:39]2)[CH:34]=[CH:35][CH:36]=1>CC(C)=O.CO>[OH-:7].[K+:27].[F:49][C:30]([F:29])([F:48])[C:31]1[CH:32]=[C:33]([CH2:37][N:38]2[CH:42]=[C:41]([C:43]([OH:45])=[O:44])[CH:40]=[N:39]2)[CH:34]=[CH:35][CH:36]=1 |f:2.3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CN1N=CC(=C1)C(=O)OCC)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[K+]
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CN1N=CC(=C1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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